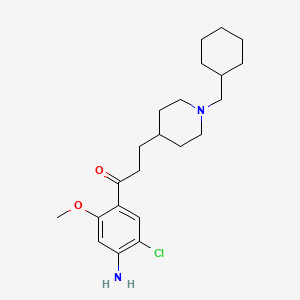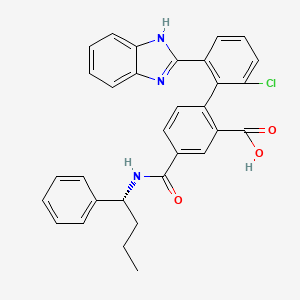
APJ receptor agonist 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compound 15a is a synthetic organic molecule known for its role as an agonist of the apelin receptor . It exhibits similar in vitro potency to the endogenous agonist apelin-13 and binds to the orthosteric site of the receptor. This compound was designed by Bristol-Myers Squibb Research and Development .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of compound 15a involves multiple steps, including the formation of benzimidazole and chlorophenyl intermediates, followed by their coupling with benzoic acid derivatives. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of compound 15a follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
Compound 15a undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
科学的研究の応用
Compound 15a has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying receptor-ligand interactions.
Biology: Investigated for its role in cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating diseases related to the apelin receptor.
Industry: Utilized in the development of new pharmaceuticals and chemical products
作用機序
Compound 15a exerts its effects by binding to the apelin receptor, a G protein-coupled receptor involved in various physiological processes. Upon binding, it activates downstream signaling pathways, leading to various cellular responses. The molecular targets include the apelin receptor and associated signaling proteins .
類似化合物との比較
Similar Compounds
Gedatolisib: A dual phosphoinositide 3-kinase and mammalian target of rapamycin inhibitor.
Bimiralisib: Another dual inhibitor with similar targets.
Apitolisib: Known for its anti-tumor activity.
Samotolisib: Also targets the same pathways.
Omipalisib: Similar in its mechanism of action.
Uniqueness
Compound 15a is unique due to its specific binding affinity and selectivity for the apelin receptor. Unlike other similar compounds, it has been designed to address issues around selectivity and toxicity, although further optimization is needed to reduce hepatic toxicity observed in vivo .
特性
分子式 |
C31H26ClN3O3 |
|---|---|
分子量 |
524.0 g/mol |
IUPAC名 |
2-[2-(1H-benzimidazol-2-yl)-6-chlorophenyl]-5-[[(1R)-1-phenylbutyl]carbamoyl]benzoic acid |
InChI |
InChI=1S/C31H26ClN3O3/c1-2-9-25(19-10-4-3-5-11-19)35-30(36)20-16-17-21(23(18-20)31(37)38)28-22(12-8-13-24(28)32)29-33-26-14-6-7-15-27(26)34-29/h3-8,10-18,25H,2,9H2,1H3,(H,33,34)(H,35,36)(H,37,38)/t25-/m1/s1 |
InChIキー |
KCWRZNXFHSFVKD-RUZDIDTESA-N |
異性体SMILES |
CCC[C@H](C1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2)C3=C(C=CC=C3Cl)C4=NC5=CC=CC=C5N4)C(=O)O |
正規SMILES |
CCCC(C1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2)C3=C(C=CC=C3Cl)C4=NC5=CC=CC=C5N4)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



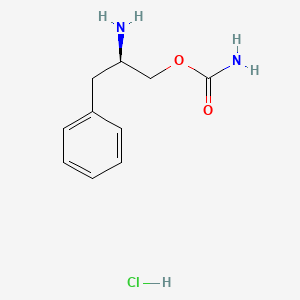
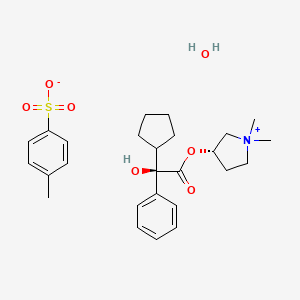
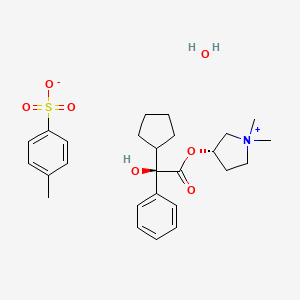
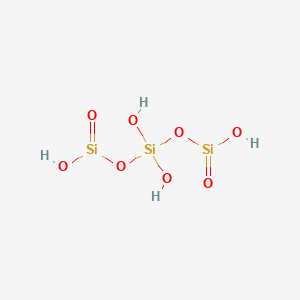


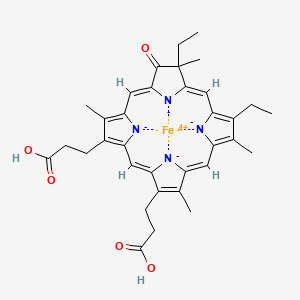
![(2Z,6Z,10E)-13-[(2R)-6-hydroxy-2,8-dimethyl-3,4-dihydrochromen-2-yl]-2,6,10-trimethyltrideca-2,6,10-trienoic acid](/img/structure/B10819244.png)

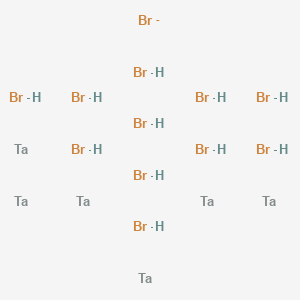

![iron(3+);(2S,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexane-1,2,3,4,5-pentol](/img/structure/B10819261.png)
